

# Application Note: Assessing Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhanced by INBRX-121

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NK 121   |           |
| Cat. No.:            | B1140023 | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

INBRX-121 is an engineered protein designed to enhance the natural anti-tumor activity of Natural Killer (NK) cells. It is composed of two high-affinity single-domain antibodies (sdAbs) targeting NKp46, fused to an effector-disabled Fc domain and a detuned low-affinity interleukin-2 (IL-2).[1] This design allows for specific activation of NK cells expressing the NKp46 receptor without broadly affecting other T-cell subsets, thereby minimizing toxicities associated with high-dose IL-2 therapy.[2][3]

Antibody-dependent cellular cytotoxicity (ADCC) is a critical mechanism of action for many therapeutic antibodies, wherein NK cells recognize and kill antibody-coated target cells. INBRX-121 has been shown to lower the threshold for ADCC and increase the maximal killing of target cells in combination with ADCC-competent antibodies.[2][4] This application note provides a detailed protocol for assessing the ADCC-enhancing properties of INBRX-121 in vitro, using a co-culture system of human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells and a target cell line in the presence of an ADCC-mediating antibody.

## **Principle of the Assay**



This protocol describes a method to quantify the ability of INBRX-121 to enhance ADCC mediated by an ADCC-competent antibody, such as a rituximab analogue, against a target cell line, such as Raji cells. The assay measures the release of a cytosolic enzyme, lactate dehydrogenase (LDH), from lysed target cells as an indicator of cytotoxicity.

# **Materials and Reagents**

- Target Cells: Raji (human Burkitt's lymphoma cell line, ATCC® CCL-86™)
- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- ADCC-mediating Antibody: Rituximab analogue
- Test Article: INBRX-121
- Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Cytotoxicity Detection Kit: CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega) or similar LDH-based assay.
- Recombinant Human IL-2 (optional, for NK cell expansion)
- 96-well U-bottom and flat-bottom tissue culture plates
- Phosphate Buffered Saline (PBS)

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for the INBRX-121 enhanced ADCC assay.



#### **Detailed Protocol**

- 1. Preparation of Effector Cells (PBMCs)
- 1.1. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
- 1.2. Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.
- 1.3. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- 1.4. For pre-incubation experiments, seed PBMCs at a density of 1 x 10<sup>6</sup> cells/mL in a culture flask. Add INBRX-121 to the desired concentration (e.g., 1 nM) or media control. Incubate for 18 hours at 37°C in a 5% CO2 incubator.
- 2. Preparation of Target Cells (Raji)
- 2.1. Culture Raji cells in complete RPMI-1640 medium.
- 2.2. On the day of the assay, harvest the cells, wash twice with PBS, and resuspend in complete RPMI-1640 medium.
- 2.3. Determine cell viability and concentration. Adjust the cell suspension to 2 x 10<sup>5</sup> cells/mL.
- 3. ADCC Assay Procedure
- 3.1. Plate Setup: Use a 96-well U-bottom plate for the co-culture.
- 3.2. Target Cell Plating: Add 50  $\mu$ L of the Raji cell suspension (1 x 10<sup>4</sup> cells) to each well.
- 3.3. Antibody Addition: Prepare serial dilutions of the rituximab analogue. Add 50  $\mu$ L of the antibody dilutions to the appropriate wells. For control wells, add 50  $\mu$ L of medium.
- 3.4. Effector Cell Addition: 3.4.1. Harvest the pre-incubated PBMCs (from step 1.4), wash, and resuspend in fresh complete RPMI-1640 medium. 3.4.2. Adjust the PBMC concentration to achieve the desired Effector-to-Target (E:T) ratios (e.g., 25:1). For a 25:1 E:T ratio with 1 x



10^4 target cells, you will need 2.5 x 10^5 effector cells per well. 3.4.3. Add 100  $\mu$ L of the PBMC suspension to each well.

- 3.5. Final Volume: The final volume in each well should be 200  $\mu$ L.
- 3.6. Controls:
- Spontaneous Release (Target): Target cells + medium.
- Spontaneous Release (Effector): Effector cells + medium.
- Maximum Release (Target): Target cells + lysis buffer (from the cytotoxicity kit).
- · Medium Control: Medium only.
- 3.7. Incubation: Centrifuge the plate at  $250 \times g$  for 3 minutes to facilitate cell-to-cell contact. Incubate the plate for 4-6 hours at  $37^{\circ}$ C in a 5% CO2 incubator.
- 4. LDH Release Measurement
- 4.1. After incubation, centrifuge the plate at 250 x g for 4 minutes.
- 4.2. Carefully transfer 50  $\mu$ L of the supernatant from each well to a new 96-well flat-bottom plate.
- 4.3. Add 50  $\mu$ L of the LDH substrate mix from the cytotoxicity detection kit to each well of the new plate.
- 4.4. Incubate for 30 minutes at room temperature, protected from light.
- 4.5. Add 50  $\mu$ L of the stop solution from the kit to each well.
- 4.6. Measure the absorbance at 490 nm using a microplate reader.
- 5. Data Analysis
- 5.1. Subtract the absorbance value of the medium control from all other absorbance values.
- 5.2. Calculate the percentage of specific cytotoxicity using the following formula:



% Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

#### Where:

- Experimental Release: Absorbance from wells with target cells, effector cells, and antibody.
- Spontaneous Release: Absorbance from wells with target cells and effector cells (no antibody).
- Maximum Release: Absorbance from wells with target cells and lysis buffer.

## **Quantitative Data Summary**

The following table summarizes hypothetical data from an experiment assessing the enhancement of ADCC by INBRX-121.

| Treatment Group          | Rituximab Analogue<br>(ng/mL) | % Specific Cytotoxicity (Mean ± SD) |
|--------------------------|-------------------------------|-------------------------------------|
| PBMCs (Media Control)    | 0.1                           | 15 ± 2.1                            |
| 1                        | 25 ± 3.5                      |                                     |
| 10                       | 40 ± 4.2                      | <del>-</del>                        |
| 100                      | 55 ± 5.1                      | <del>-</del>                        |
| PBMCs + INBRX-121 (1 nM) | 0.1                           | 30 ± 3.0                            |
| 1                        | 50 ± 4.8                      |                                     |
| 10                       | 75 ± 6.3                      | <del>-</del>                        |
| 100                      | 85 ± 7.0                      | _                                   |

# **INBRX-121 Signaling Pathway**

INBRX-121 is designed to specifically target and activate NK cells through the NKp46 receptor. This targeted delivery of a detuned IL-2 moiety leads to the activation of the JAK-STAT signaling pathway, specifically resulting in the phosphorylation of STAT5.[1] This signaling



cascade promotes NK cell proliferation, activation, and enhances their cytotoxic capacity, thereby lowering the threshold for ADCC.





Click to download full resolution via product page

Caption: INBRX-121 signaling pathway in NK cells.

#### Conclusion

This application note provides a framework for assessing the ADCC-enhancing capabilities of INBRX-121. The provided protocol is a representative method based on standard ADCC assays and publicly available information on INBRX-121. Researchers should optimize assay conditions, such as E:T ratio and incubation time, for their specific experimental setup. The ability of INBRX-121 to potentiate the activity of ADCC-competent antibodies highlights its potential as a combination therapy in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. resources.revvity.com [resources.revvity.com]
- 2. ADCC Assay Protocol [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- To cite this document: BenchChem. [Application Note: Assessing Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhanced by INBRX-121]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140023#assessing-antibody-dependent-cellular-cytotoxicity-adcc-with-inbrx-121]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com